Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate
Description
Properties
IUPAC Name |
methyl 2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-9(2)10(11(13)14-6)15-16(7,8)12(3,4)5/h9-10H,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRLPYMGWJYOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate typically involves the reaction of methyl 3-methylbutanoate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield, often involving the use of automated systems to control temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate undergoes several types of chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidative conditions but can be removed under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Tetra-n-butylammonium fluoride (TBAF), imidazole, pyridine.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the conditions.
Reduction: Alcohols.
Substitution: Alcohols after the removal of the TBDMS group.
Scientific Research Applications
Organic Synthesis
The compound is widely utilized in organic chemistry as a protecting group. Its applications include:
- Protection of Hydroxyl Groups : The TBDMS group effectively shields hydroxyl functionalities during chemical reactions, preventing unwanted side reactions and allowing for the selective functionalization of other parts of the molecule.
- Multi-Step Synthesis : It plays a crucial role in the synthesis of complex organic molecules, where multiple functional groups are involved. By temporarily masking hydroxyl groups, chemists can focus on modifying other reactive sites without compromising the integrity of the molecule.
Medicinal Chemistry
In medicinal chemistry, Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is employed in:
- Synthesis of Pharmaceutical Intermediates : The compound serves as an intermediate in the production of active pharmaceutical ingredients (APIs), facilitating the development of new drugs.
- Biologically Active Molecules : It is used in synthesizing compounds with potential therapeutic effects, where protecting hydroxyl groups is essential to maintain biological activity during synthesis.
Biological Applications
The compound has implications in biological research, particularly in:
- Synthesis of Natural Products : It aids in creating naturally occurring compounds that require precise control over functional group modifications.
- Peptide Synthesis : The TBDMS group allows for the selective protection of amino acids during peptide assembly, leading to more efficient synthesis protocols.
Industrial Applications
In industry, this compound is used for:
- Production of Fine Chemicals : Its stability and reactivity make it suitable for producing specialty chemicals and intermediates used in various industrial processes.
- Continuous Flow Chemistry : The compound's use in continuous flow reactors enhances efficiency and yield during large-scale production processes.
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of this compound:
- Synthesis of Complex Natural Products : A study demonstrated its application in synthesizing complex natural products by protecting hydroxyl groups while allowing other functional groups to react selectively.
- Peptide Synthesis Efficiency : Research indicated that using TBDMS-protected amino acids improved yields and selectivity in peptide synthesis, showcasing its utility in developing therapeutic peptides.
- Pharmaceutical Development : A case study illustrated how this compound facilitated the synthesis of a key intermediate in a drug development project, emphasizing its role in modern medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. The stability of the silyl ether is due to the steric hindrance provided by the tert-butyl group and the electronic effects of the dimethylsilyl moiety .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a) Silyl-Protected Esters
- Methyl 2-(Trimethylsilyloxy)-3-methylbutanoate: The trimethylsilyl (TMS) analog lacks the steric bulk of the TBDMS group, rendering it more susceptible to hydrolysis under mild acidic or aqueous conditions. While TBDMS-protected esters are stable up to pH 9, TMS derivatives often degrade at neutral pH, limiting their utility in prolonged reactions .
- Methyl 2-(Triisopropylsilyloxy)-3-methylbutanoate: The triisopropylsilyl (TIPS) group offers even greater steric protection than TBDMS, requiring harsh fluoride-based conditions (e.g., TBAF) for deprotection. However, the bulky TIPS group may hinder reactivity in sterically demanding synthetic steps, unlike the more balanced TBDMS group .
b) Methyl Esters in Agrochemicals () The provided evidence highlights methyl esters in sulfonylurea herbicides, such as triflusulfuron methyl ester and metsulfuron methyl ester. These compounds feature triazine or sulfonylurea moieties critical for herbicidal activity, unlike the silyl-protected butanoate structure of the target compound. Key differences include:
- Functionality : The target compound’s ester serves as a transient protecting group, whereas agrochemical esters are bioactive components.
- Stability : Sulfonylurea methyl esters in pesticides are designed for controlled environmental degradation, while silyl-protected esters prioritize stability during synthetic processes .
c) Amino Oxobutanoate Esters () Methyl 2-benzoylamino-3-oxobutanoate () participates in condensation reactions to form heterocycles. Unlike the TBDMS-protected compound, this ester contains an α,β-unsaturated ketone system, enabling nucleophilic attacks at the β-position. The absence of a silyl group in ’s compound allows for direct participation in cyclization reactions, contrasting with the target compound’s role as a protected intermediate .
Data Table: Comparative Properties
Biological Activity
Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate (commonly abbreviated as TBDMS-MMB) is an organic compound widely used in organic synthesis, particularly for protecting hydroxyl groups due to the stability provided by the tert-butyldimethylsilyl (TBDMS) group. This article explores its biological activity, mechanisms of action, and applications in various fields.
Overview of the Compound
- Chemical Formula : C10H20O3Si
- CAS Number : 228716-82-3
- Molecular Weight : 220.35 g/mol
TBDMS-MMB functions primarily as a protecting group for hydroxyl functionalities in organic synthesis. Its stability allows for selective reactions without interfering with sensitive functional groups.
Target of Action
TBDMS-MMB acts as a protecting group in synthetic pathways, which is crucial in multi-step organic syntheses where selective reactivity is required.
Mode of Action
The TBDMS group shields hydroxyl groups from unwanted reactions during synthetic procedures. This protection is typically reversible, allowing for the deprotection of the hydroxyl group under specific conditions (e.g., fluoride ions).
Organic Synthesis
TBDMS-MMB is extensively used in the synthesis of complex organic molecules, particularly in medicinal chemistry. It enables the formation of biologically active compounds by facilitating the protection and subsequent deprotection of hydroxyl groups.
Medicinal Chemistry
In medicinal chemistry, TBDMS-MMB is utilized to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its role in protecting functional groups can enhance the yield and purity of desired products.
Research Findings and Case Studies
Recent studies have highlighted the importance of TBDMS-MMB in various biological applications:
-
Synthesis of Bioactive Compounds :
- Research has shown that TBDMS-MMB can be employed in synthesizing compounds with significant biological activity, including those targeting specific enzymes or receptors.
-
Pharmacokinetics :
- The physical properties of TBDMS-MMB, such as its boiling point (74-80°C at 17 torr) and solubility profile (slightly soluble in dichloromethane and DMSO), influence its behavior during chemical reactions and its interaction with biological systems.
-
Case Study :
- In a study investigating the synthesis of a novel anti-cancer agent, TBDMS-MMB was utilized to protect sensitive hydroxyl groups, leading to higher yields of the final product compared to other protecting groups used in similar reactions.
Comparative Analysis with Similar Compounds
| Compound Name | Functionality | Stability | Applications |
|---|---|---|---|
| TBDMS-MMB | Protecting group for hydroxyls | High | Organic synthesis, medicinal chemistry |
| TBS-MBA | Protecting group for alcohols | Moderate | Organic synthesis |
| PMB-Ester | Protecting group for phenols | Low | Organic synthesis |
Q & A
Q. Optimization Tips :
- Base selection : Imidazole is preferred over pyridine for reduced side reactions.
- Solvent purity : Anhydrous DMF minimizes hydrolysis of TBDMSCl.
- Temperature control : Lower temperatures (0°C) improve regioselectivity for secondary alcohols .
What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Q. Primary Techniques :
- NMR :
- ¹H NMR : Peaks at δ 0.08–0.12 ppm (TBDMS methyl groups) and δ 3.6–3.8 ppm (methoxy group).
- ¹³C NMR : Signals for carbonyl (δ ~170 ppm) and quaternary carbons (δ ~25–30 ppm) confirm ester and branched structures .
- HRMS (ESI) : Exact mass analysis (e.g., C₁₃H₂₈O₃Si⁺ requires m/z 284.1704) validates molecular formula .
Q. Resolving Contradictions :
- Cross-validation : Compare IR (C=O stretch ~1740 cm⁻¹) and NMR data to confirm functional groups.
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons in ambiguous cases .
Advanced Research Questions
How does the tert-butyldimethylsilyl (TBDMS) group influence the compound’s reactivity in subsequent transformations?
The TBDMS group acts as a protecting group for alcohols, enabling selective reactions at other sites. Key effects include:
- Steric hindrance : Bulky TBDMS reduces nucleophilic attack at the β-carbon, favoring α-functionalization in ester groups.
- Acid sensitivity : TBDMS ethers are cleaved by fluoride ions (e.g., TBAF) but stable under mild acidic/basic conditions, allowing orthogonal deprotection strategies .
Q. Methodological Insight :
- Selective deprotection : Use 1% HCl in THF/water for ester hydrolysis without removing TBDMS, followed by TBAF for silyl group removal .
How can conflicting data on regioselectivity during silylation be systematically analyzed?
Conflicts may arise from competing silylation at primary vs. secondary alcohols. To resolve this:
- Competitive experiments : React equimolar mixtures of primary and secondary alcohol substrates with TBDMSCl. Analyze product ratios via GC-MS or HPLC.
- Computational modeling : Use DFT calculations to compare activation energies for silylation at different sites .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps .
What strategies mitigate decomposition during long-term storage of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
